molecular formula C6H13Cl3O2Si B3132191 Trichloro[3-(2-methoxyethoxy)propyl]silane CAS No. 36493-41-1

Trichloro[3-(2-methoxyethoxy)propyl]silane

Cat. No.: B3132191
CAS No.: 36493-41-1
M. Wt: 251.6 g/mol
InChI Key: DGTBKVZURRVYSG-UHFFFAOYSA-N
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Description

Trichloro[3-(2-methoxyethoxy)propyl]silane: is an organosilane compound widely used in various fields such as medical research, environmental research, and industrial applications. It is known for its versatility and effectiveness in surface modification, nanotechnology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: React 3-chloropropene with an alcohol to produce 3-(2-hydroxy)propyl.

    Step 2: React the product from Step 1 with trichlorosilane to form trichloro[3-(2-hydroxy)propyl]silane.

    Step 3: React trichloro[3-(2-hydroxy)propyl]silane with methanol to yield trichloro[3-(2-methoxyethoxy)propyl]silane.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Trichloro[3-(2-methoxyethoxy)propyl]silane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions.

    Hydrolysis: This reaction occurs readily in the presence of moisture or water.

Major Products:

    Substitution Reactions: The major products are organosilanes with different functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

Chemistry:

  • Used as a coupling agent in the synthesis of various organosilicon compounds.
  • Employed in surface modification to enhance the properties of materials.

Biology:

  • Utilized in the preparation of biocompatible materials for medical applications.
  • Applied in the development of drug delivery systems.

Medicine:

  • Investigated for its potential use in targeted drug delivery and controlled release systems.

Industry:

  • Used in the production of coatings, adhesives, and sealants to improve their performance.
  • Employed in the manufacture of advanced materials with enhanced properties.

Mechanism of Action

Molecular Targets and Pathways: Trichloro[3-(2-methoxyethoxy)propyl]silane exerts its effects primarily through its ability to form strong bonds with various substrates. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the properties of the materials, such as adhesion, hydrophobicity, and durability.

Comparison with Similar Compounds

  • Phenyltrimethoxysilane
  • Vinyltrimethoxysilane
  • 3-Mercaptopropyltrimethoxysilane
  • 3-Chloropropyltrimethoxysilane
  • (3,3,3-Trifluoropropyl)trimethoxysilane
  • (1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane

Uniqueness: Trichloro[3-(2-methoxyethoxy)propyl]silane is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other organosilanes. Its ability to undergo hydrolysis and substitution reactions makes it versatile for various applications, particularly in surface modification and the synthesis of advanced materials.

Properties

IUPAC Name

trichloro-[3-(2-methoxyethoxy)propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3O2Si/c1-10-4-5-11-3-2-6-12(7,8)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTBKVZURRVYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36493-41-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36493-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90784584
Record name Trichloro[3-(2-methoxyethoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36493-41-1, 361455-81-4
Record name Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trichlorosilyl)propoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro[3-(2-methoxyethoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[Methoxy(polyethyleneoxy)propyl]trichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trichloro[3-(2-methoxyethoxy)propyl]silane
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